H-HoArg-OH

Amino Acid Transport CAT1 Transporter Pharmacokinetics

H-HoArg-OH (L-Homoarginine) uniquely inhibits bone and liver alkaline phosphatase while sparing intestinal/placental isoforms, serving as a nitric oxide synthase substrate and arginase inhibitor to boost L-arginine bioavailability. Low plasma levels are inversely associated with all-cause and cardiovascular mortality (HR=0.64), making it a vital biomarker. Procure as an LC-MS/MS analytical standard, CAT1 transporter probe (KM 175 µM), or selective alkaline phosphatase isoform inhibitor. Unlike L-arginine or ADMA, H-HoArg-OH provides distinct, non-antagonistic biochemical utility, ensuring accurate research outcomes.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 13094-78-5
Cat. No. B7826725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-HoArg-OH
CAS13094-78-5
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N
InChIInChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
InChIKeyQUOGESRFPZDMMT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.639e+005 mg/L @ 25 °C (est)

H-HoArg-OH Procurement Guide: High-Purity L-Homoarginine for Cardiovascular Biomarker & Enzyme Inhibition Studies


H-HoArg-OH, also known as L-Homoarginine, is a non-proteinogenic amino acid homolog of L-Arginine, characterized by an additional methylene group in its carbon backbone [1]. This compound is naturally occurring and serves as an endogenous, protective biomarker for cardiovascular and all-cause mortality [2]. It acts as a substrate for nitric oxide synthase (NOS) and is a potent, organ-specific inhibitor of human bone and liver alkaline phosphatase, while showing minimal activity against intestinal and placental isoforms [3].

Why L-Arginine or Methylarginines Cannot Substitute for H-HoArg-OH in Critical Research


Substituting H-HoArg-OH with its closest structural analogs, such as L-Arginine or Asymmetric Dimethylarginine (ADMA), is scientifically invalid due to their antagonistic physiological roles and distinct biochemical behaviors. While L-Arginine is a high-affinity NOS substrate, H-HoArg-OH is a less efficient substrate that also uniquely inhibits arginase, thereby increasing L-Arginine bioavailability for NO production [1]. In stark contrast, ADMA and L-NMMA are potent NOS inhibitors, not substrates, and are positively associated with disease risk [2]. Furthermore, in models of renal failure, H-HoArg-OH plasma levels decrease, while ADMA levels typically increase, demonstrating a crucial inverse relationship [3].

Quantitative Evidence Guide: Direct Comparator Data for H-HoArg-OH Selection


Cellular Uptake Affinity: H-HoArg-OH vs. L-Arginine on CAT1 Transporter

In a direct head-to-head comparison using HEK293 cells overexpressing human CAT1 transporter, H-HoArg-OH demonstrated a lower affinity compared to L-Arginine, which is a crucial distinction for predicting cellular uptake and competition in physiological systems. The apparent KM for H-HoArg-OH was 175 ± 7 µM [1]. For L-Arginine, reported apparent KM values for CAT1 range from 100 to 519 μM, depending on the model [2].

Amino Acid Transport CAT1 Transporter Pharmacokinetics

Enzyme Inhibition Specificity: H-HoArg-OH vs. L-Arginine on Alkaline Phosphatase Isoforms

H-HoArg-OH exhibits starkly different organ-specific inhibition of alkaline phosphatase compared to the reference molecule L-Arginine. H-HoArg-OH is a strong inhibitor of human bone and liver alkaline phosphatase but has virtually no effect on intestinal and placental alkaline phosphatases . In contrast, L-Arginine's inhibitory profile is inverted; it inhibits intestinal and placental alkaline phosphatases but not the liver and bone enzymes .

Alkaline Phosphatase Enzyme Inhibition Organ-Specificity

Mortality Risk Association: Inverse Relationship of H-HoArg-OH vs. Direct Relationship of ADMA

Meta-analysis of observational studies involving 11,964 participants demonstrates a strong inverse association between circulating H-HoArg-OH and all-cause mortality (Hazard Ratio [HR] = 0.64, 95% CI: 0.57-0.73) [1]. This means higher H-HoArg-OH levels are protective. In contrast, ADMA is positively associated with mortality in critically ill patients, meaning higher levels indicate greater risk [2].

Cardiovascular Risk Biomarker Mortality Prediction

Plasma Concentration in Healthy Humans: A Quantitative Baseline for H-HoArg-OH Research

A validated LC-MS/MS method determined the mean plasma concentration of H-HoArg-OH in a cohort of 136 healthy humans to be 2.5 ± 1.0 μmol/L [1]. This provides a crucial quantitative baseline for comparing H-HoArg-OH levels in disease states. For context, methylarginines like ADMA and SDMA typically circulate in the nM-range [2].

Analytical Chemistry Reference Ranges Clinical Biochemistry

Primary Research & Industrial Applications for H-HoArg-OH Based on Evidence


Differentiating Cardiovascular Risk in Clinical Cohorts via H-HoArg-OH Quantification

Procure H-HoArg-OH as an analytical standard for LC-MS/MS-based quantification in plasma or serum samples. Given its strong, inverse association with all-cause and cardiovascular mortality (HR=0.64) [1], low concentrations serve as an independent, protective risk marker. This application is supported by established LC-MS/MS methods that can simultaneously quantify H-HoArg-OH alongside related metabolites like L-Arginine, ADMA, and SDMA [2].

Investigating CAT1-Mediated Cellular Uptake and Substrate Competition

Utilize H-HoArg-OH as a selective substrate to probe the kinetics of the CAT1 transporter. Its defined KM of 175 ± 7 µM for CAT1 [1] enables precise experimental design for competition assays with L-Arginine. This is critical for research on amino acid transport in endothelial cells, kidney, and other tissues where CAT1 is a key regulator of NO bioavailability.

Selective Inhibition of Bone/Liver Alkaline Phosphatase Isoforms

Employ H-HoArg-OH as a tool compound to selectively inhibit bone and liver alkaline phosphatase activity in vitro, while leaving intestinal and placental isoforms unaffected [1]. This specific inhibitory profile is not offered by L-Arginine and is invaluable for deconvoluting the roles of different alkaline phosphatase isoforms in complex biological samples or for developing isoform-specific assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-HoArg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.